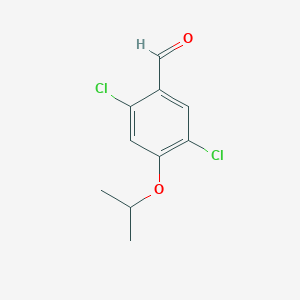

2,5-Dichloro-4-isopropoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dichloro-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-6(2)14-10-4-8(11)7(5-13)3-9(10)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNIIBHLUSAQBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dichloro-4-isopropoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,5-dichloro-4-isopropoxybenzaldehyde, a substituted benzaldehyde with potential applications in medicinal chemistry and materials science. The guide details a strategic two-step synthetic pathway, commencing with the formylation of a dichlorinated hydroquinone derivative to yield a key hydroxybenzaldehyde intermediate, followed by a Williamson ether synthesis to introduce the isopropoxy moiety. The document elucidates the mechanistic underpinnings of these reactions, provides detailed, step-by-step experimental protocols, and outlines the necessary characterization techniques for the final product. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

Substituted benzaldehydes are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The specific substitution pattern on the aromatic ring can profoundly influence the physicochemical properties and biological activity of the resulting derivatives. The target molecule of this guide, this compound, possesses a unique combination of functional groups: two chlorine atoms, an isopropoxy group, and a reactive aldehyde. This distinct substitution pattern makes it an attractive intermediate for the development of novel compounds with potential therapeutic applications. The electron-withdrawing nature of the chlorine atoms can enhance the electrophilicity of the aromatic ring and influence the reactivity of the aldehyde, while the isopropoxy group can modulate lipophilicity and steric interactions, which are crucial parameters in drug design.

This guide will focus on a logical and efficient synthetic strategy to access this valuable compound, providing both the theoretical framework and practical guidance necessary for its successful preparation in a laboratory setting.

Synthetic Strategy and Core Principles

The synthesis of this compound is most effectively approached through a two-step sequence. This strategy leverages well-established and reliable organic transformations, ensuring a high degree of control and reproducibility. The overall synthetic workflow can be visualized as follows:

Figure 1: Overall synthetic workflow for this compound.

The first key transformation is the regioselective formylation of a suitable dichlorinated precursor to introduce the aldehyde functionality. The Vilsmeier-Haack reaction is the method of choice for this step due to its efficacy in formylating electron-rich aromatic systems.[3][4][5][6] The second critical step is the introduction of the isopropoxy group via a Williamson ether synthesis, a robust and widely used method for the formation of ethers.[7][8][9]

This guide will detail the synthesis of the key intermediate, 2,5-dichloro-4-hydroxybenzaldehyde, followed by its conversion to the final product.

Part 1: Synthesis of the Key Intermediate: 2,5-Dichloro-4-hydroxybenzaldehyde

The synthesis of 2,5-dichloro-4-hydroxybenzaldehyde serves as the foundational step in this protocol. While several methods exist for the synthesis of hydroxybenzaldehydes, a common approach involves the formylation of a corresponding phenol.[10][11][12] In this case, we begin with the commercially available 2,5-dichlorohydroquinone.

Reaction Mechanism: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic iminium salt, known as the Vilsmeier reagent, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6] This electrophile then attacks the electron-rich aromatic ring of the starting material. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[5][6]

The presence of the two hydroxyl groups in 2,5-dichlorohydroquinone makes the aromatic ring sufficiently electron-rich to undergo this electrophilic aromatic substitution.

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-Dichlorohydroquinone

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich aromatic compounds.[3][4]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,5-Dichlorohydroquinone | 179.00 | 17.9 g | 100 |

| N,N-Dimethylformamide (DMF) | 73.09 | 21.9 g (23.2 mL) | 300 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 23.0 g (14.0 mL) | 150 |

| Dichloromethane (DCM) | - | 200 mL | - |

| Ice | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | 200 mL | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF over a period of 30 minutes, ensuring the internal temperature is maintained below 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Reaction with Substrate: Dissolve 2,5-dichlorohydroquinone in dichloromethane (DCM). Add this solution to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to afford 2,5-dichloro-4-hydroxybenzaldehyde as a solid.

Part 2: Synthesis of this compound

With the key intermediate in hand, the final step is the introduction of the isopropoxy group. The Williamson ether synthesis is the ideal method for this transformation.

Reaction Mechanism: Williamson Ether Synthesis

The Williamson ether synthesis is a classic S(_N)2 reaction involving the nucleophilic attack of an alkoxide ion on a primary or secondary alkyl halide.[7][8][9] In this case, the phenoxide ion of 2,5-dichloro-4-hydroxybenzaldehyde, generated by deprotonation with a suitable base, acts as the nucleophile. This phenoxide then attacks an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane), displacing the halide and forming the desired ether linkage.[13]

Figure 3: Simplified mechanism of the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on general procedures for the Williamson ether synthesis of phenolic compounds.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,5-Dichloro-4-hydroxybenzaldehyde | 191.01 | 19.1 g | 100 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 20.7 g | 150 |

| 2-Bromopropane | 122.99 | 18.5 g (13.8 mL) | 150 |

| N,N-Dimethylformamide (DMF), anhydrous | - | 200 mL | - |

| Ethyl Acetate | - | 300 mL | - |

| Water | - | 500 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dichloro-4-hydroxybenzaldehyde, anhydrous potassium carbonate, and anhydrous N,N-dimethylformamide (DMF).

-

Addition of Alkyl Halide: Add 2-bromopropane to the reaction mixture.

-

Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with water and then with brine to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet around 10 ppm), the aromatic protons (singlets or doublets in the aromatic region), the methine proton of the isopropoxy group (a septet around 4.5-5.0 ppm), and the methyl protons of the isopropoxy group (a doublet around 1.3-1.5 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons (in the range of 110-160 ppm), and the carbons of the isopropoxy group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group (typically around 1680-1700 cm⁻¹). Other characteristic peaks would include C-O stretching for the ether linkage and C-Cl stretching.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Due to the presence of two chlorine atoms, a distinctive isotopic pattern for the molecular ion peak (M, M+2, M+4) should be observed.

Applications in Drug Discovery and Development

Substituted benzaldehydes are valuable precursors in the synthesis of a wide range of biologically active molecules.[1][2] The unique electronic and steric properties of this compound make it a promising scaffold for the development of novel therapeutic agents. The aldehyde functionality can be readily transformed into other functional groups or used in condensation reactions to build more complex molecular architectures. The dichlorinated and isopropoxylated benzene ring can serve as a core structure for targeting various biological receptors and enzymes.

For instance, the aldehyde can be a precursor for the synthesis of Schiff bases, chalcones, and heterocyclic compounds, many of which have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Conclusion

This in-depth technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound. By employing the Vilsmeier-Haack formylation and the Williamson ether synthesis, this valuable substituted benzaldehyde can be accessed in a controlled and efficient manner. The detailed experimental protocols and discussion of the underlying chemical principles provide a solid foundation for researchers and professionals in the field of organic synthesis and drug discovery to successfully prepare and utilize this compound in their research endeavors.

References

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19).

- Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formyl

- Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Chemistry Steps.

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.

-

Williamson Ether Synthesis. (2018, August 29). YouTube. Retrieved from [Link]

-

Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

- Vilsmeier-Haack Reaction. (2025, March 22). J&K Scientific LLC.

- Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Chemistry Steps.

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

4-Isopropoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

- A Comparative Spectroscopic Analysis of 2,4- and 2,5-Dihydroxybenzaldehyde Isomers. (n.d.). Benchchem.

- Analytical Biochemistry. (n.d.).

- Fullerene Derivatives with Increased Dielectric Constant. (n.d.). Rsc.org.

- Benzaldehyde, m-hydroxy. (n.d.). Organic Syntheses Procedure.

- CN110330417A - The preparation method of 2,5- 4-dihydroxy benzaldehyde. (n.d.).

- Application Notes and Protocols: The Use of 2,5-Dihydroxybenzaldehyde in the Preparation of Pharmaceutical Intermedi

- Synthesis and Application of 2,5-Dihydroxybenzaldehyde. (n.d.). ChemicalBook.

- trans-4,4'-DIMETHOXYSTILBENE. (n.d.). Organic Syntheses Procedure.

- Compound 528381: 2,5-Dichloro-4-hydroxybenzaldehyde. (2025, September 5).

- Process for the production of 4-hydroxybenzaldehyde derivatives. (n.d.).

- 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. (2025, November 10).

- Process for the production of 4-hydroxybenzaldehyde derivatives. (1980, July 9).

- 2,5-Dihydroxybenzaldehyde 4-methylthiosemicarbazone. (n.d.). PMC.

- 3,5-dichloro-4-isopropoxybenzaldehyde (C10H10Cl2O2). (n.d.). PubChemLite.

- 4-isopropoxybenzaldehyde (C10H12O2). (n.d.). PubChemLite.

- ELECTRONIC SUPPLEMENTARY INFORMATION (ESI) for Glycosylated Metal Chelators as Anti-Parasitic Agents with Tunable Selectivity T. (n.d.). The Royal Society of Chemistry.

- 4-Isopropoxybenzaldehyde | 18962-05-5. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 3. aml.iaamonline.org [aml.iaamonline.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Process for the production of 4-hydroxybenzaldehyde derivatives - Patent 0012939 [data.epo.org]

- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 14. 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emerging Potential of 2,5-Dichloro-4-isopropoxybenzaldehyde in Medicinal Chemistry: A Technical Guide

Abstract

Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of biologically active molecules. Their inherent reactivity and the influence of their substitution patterns on pharmacological activity make them privileged scaffolds in drug discovery. This technical guide delves into the untapped potential of a specific, yet underexplored, derivative: 2,5-Dichloro-4-isopropoxybenzaldehyde. By analyzing the structure-activity relationships (SAR) of analogous compounds, we will project its potential applications in medicinal chemistry, with a focus on oncology, infectious diseases, and enzyme inhibition. This document will serve as a comprehensive resource for researchers, providing a scientific rationale for its investigation, a proposed synthetic route, and detailed experimental protocols for the evaluation of its biological activities.

Introduction: The Versatility of the Benzaldehyde Scaffold

The aldehyde functional group is a versatile chemical handle, participating in a multitude of chemical transformations to generate diverse molecular architectures such as Schiff bases, hydrazones, and various heterocyclic systems.[1] This versatility has been extensively leveraged in medicinal chemistry to construct libraries of compounds with a wide spectrum of pharmacological activities. The biological profile of a substituted benzaldehyde is intricately linked to the nature, number, and position of the substituents on the aromatic ring.[1] These substituents modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

This guide focuses on the potential of this compound, a molecule that combines several key structural features:

-

Dichlorination: The presence of two chlorine atoms can significantly impact a molecule's biological activity. Halogenation can enhance membrane permeability, increase metabolic stability, and facilitate specific interactions with target proteins. Dichlorinated aromatic compounds have been reported to exhibit potent antimicrobial and anticancer properties.

-

Isopropoxy Group: The isopropoxy moiety, a moderately bulky and lipophilic group, can influence a compound's pharmacokinetic properties and its binding affinity to target enzymes.

-

Benzaldehyde Core: The reactive aldehyde group provides a crucial anchor point for the synthesis of more complex and diverse chemical entities.

While direct studies on this compound are scarce in the current literature, a thorough analysis of related structures allows us to formulate compelling hypotheses regarding its potential applications in drug discovery.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from commercially available 2,5-dichlorophenol.

Step 1: Formylation of 2,5-Dichlorophenol to 2,5-Dichloro-4-hydroxybenzaldehyde

The introduction of an aldehyde group onto the phenolic ring can be achieved via a regioselective formylation reaction. The Duff reaction or the Reimer-Tiemann reaction are standard methods for the ortho-formylation of phenols. However, to achieve para-formylation, a more controlled approach is necessary. A common strategy involves the protection of the hydroxyl group, followed by ortho-lithiation and subsequent formylation. A more direct approach could involve a regioselective Vilsmeier-Haack reaction under optimized conditions.

Proposed Protocol for Vilsmeier-Haack Formylation:

-

To a solution of 2,5-dichlorophenol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise at 0°C under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 1-2 hours, then heat to 60-80°C for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2,5-Dichloro-4-hydroxybenzaldehyde.

Step 2: O-Isopropylation of 2,5-Dichloro-4-hydroxybenzaldehyde

The final step involves the alkylation of the phenolic hydroxyl group with an isopropyl group. The Williamson ether synthesis is a classic and reliable method for this transformation.

Proposed Protocol for O-Isopropylation:

-

Dissolve 2,5-Dichloro-4-hydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF.

-

Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2 equivalents), to the solution.

-

Add 2-bromopropane or isopropyl iodide (1.2-1.5 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Caption: Experimental workflow for evaluating anticancer potential.

Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [1]

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with fresh medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Scientific Rationale: Halogenated phenols and benzaldehydes are known to possess significant antimicrobial properties. The presence of chlorine atoms on the aromatic ring can enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes. The lipophilic nature of the isopropoxy group may also facilitate the compound's passage through the lipid-rich cell walls of bacteria and fungi.

Proposed Mechanism of Action: The antimicrobial activity could be due to:

-

Cell Membrane Disruption: The compound might intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability and cell lysis.

-

Enzyme Inhibition: It could inhibit essential microbial enzymes involved in metabolic pathways or cell wall synthesis.

-

Generation of Reactive Oxygen Species (ROS): The compound might induce oxidative stress within the microbial cells, leading to damage of cellular components.

Experimental Workflow for Antimicrobial Evaluation:

Caption: Experimental workflow for evaluating antimicrobial potential.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Controls: Include a positive control (broth with inoculum), a negative control (broth only), and a drug control (broth with the highest concentration of the compound).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

Scientific Rationale: The benzaldehyde scaffold is present in numerous enzyme inhibitors. The specific substitution pattern of this compound suggests potential for inhibiting certain classes of enzymes, such as kinases or phosphatases. The chlorine atoms can form halogen bonds with amino acid residues in the enzyme's active site, while the isopropoxy group can occupy hydrophobic pockets.

Potential Enzyme Targets:

-

Protein Kinases: Many kinase inhibitors feature a substituted aromatic core. The dichlorophenyl moiety could potentially bind to the ATP-binding site of various kinases involved in cancer or inflammatory diseases.

-

Tyrosinases: Substituted benzaldehydes have been reported as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis. [2]* Aldehyde Dehydrogenases (ALDHs): Some benzaldehyde derivatives can act as inhibitors of ALDHs, which are implicated in cancer cell resistance.

Experimental Workflow for Enzyme Inhibition Assay:

Caption: Experimental workflow for evaluating enzyme inhibitory potential.

Detailed Protocol: Generic Kinase Inhibition Assay (Example: using ADP-Glo™ Kinase Assay) [3]

-

Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, and ATP in a suitable kinase buffer.

-

Compound Dilution: Prepare serial dilutions of this compound in DMSO.

-

Kinase Reaction: In a 384-well plate, add the kinase, substrate, and the test compound or DMSO control.

-

Initiation of Reaction: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Example Data Table for Anticancer Activity

| Cell Line | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Positive Control) |

| MCF-7 | [Insert Data] | [Insert Data] |

| A549 | [Insert Data] | [Insert Data] |

| HCT116 | [Insert Data] | [Insert Data] |

Table 2: Example Data Table for Antimicrobial Activity

| Microorganism | MIC (µg/mL) of this compound | MIC (µg/mL) of Ciprofloxacin (Positive Control) |

| S. aureus | [Insert Data] | [Insert Data] |

| E. coli | [InsertData] | [Insert Data] |

| C. albicans | [Insert Data] | [Insert Data] |

Table 3: Example Data Table for Enzyme Inhibition

| Enzyme Target | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Staurosporine (Positive Control) |

| Kinase X | [Insert Data] | [Insert Data] |

| Kinase Y | [Insert Data] | [Insert Data] |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The combination of dichlorination and an isopropoxy group on a reactive benzaldehyde core suggests a high potential for potent biological activity. This technical guide provides a comprehensive framework for the synthesis and evaluation of this compound in the key therapeutic areas of oncology, infectious diseases, and enzyme inhibition. The detailed protocols and structured workflows are designed to enable researchers to systematically investigate its medicinal chemistry potential.

Future research should focus on the synthesis and biological evaluation of a library of derivatives based on the this compound scaffold. Modifications of the aldehyde group to form various Schiff bases, hydrazones, and heterocyclic systems could lead to the discovery of compounds with enhanced potency and selectivity. In-depth mechanistic studies will be crucial to elucidate the mode of action of the most promising candidates, paving the way for their further development as potential drug leads.

References

-

Cytotoxic Evaluation of Substituted Benzaldehydes. (2014). Universidade Federal do Ceará. Available at: [Link]

-

Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives. PharmaInfo. Available at: [Link]

-

Synthesis, Spectral Characterization and Biological Screening for Some Benzaldehyde Derived Mannich Bases. (2019). International Journal of Research and Analytical Reviews. Available at: [Link]

-

Antimicrobial activity of some halogenohydroxy aldehydes. (2013). ResearchGate. Available at: [Link]

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). MDPI. Available at: [Link]

-

Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). STAR Protocols. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). PMC. Available at: [Link]

-

Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). MDPI. Available at: [Link]

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021). MDPI. Available at: [Link]

-

Vapour phase isopropylation of phenol with isopropyl alcohol for the selective synthesis of propofol (2,6-diisopropylphenol) over H-Beta and H-Mordenite. RSC Advances. Available at: [Link]

-

Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Semantic Scholar. Available at: [Link]

-

Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. ResearchGate. Available at: [Link]

-

Substituent effect of benzaldehydes on tyrosinase inhibition. (2017). PubMed. Available at: [Link]

Sources

The Synthetic Cornerstone: A Technical Guide to 2,5-Dichloro-4-isopropoxybenzaldehyde for Advanced Pharmaceutical Development

In the intricate landscape of pharmaceutical synthesis, the strategic selection of molecular building blocks is paramount to the successful and efficient construction of novel therapeutic agents. Among the vast arsenal of synthetic intermediates, substituted benzaldehydes hold a position of prominence due to their versatile reactivity. This guide provides an in-depth technical exploration of 2,5-Dichloro-4-isopropoxybenzaldehyde, a highly functionalized aromatic aldehyde with significant potential in modern drug discovery and development. We will delve into its synthesis, characterization, and prospective applications, offering field-proven insights for researchers, medicinal chemists, and process development scientists.

Strategic Importance in Medicinal Chemistry

The unique substitution pattern of this compound—featuring two electron-withdrawing chlorine atoms, an electron-donating isopropoxy group, and a reactive aldehyde function—renders it a valuable scaffold for the synthesis of complex heterocyclic systems. The chlorine atoms provide sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, while the isopropoxy group can enhance solubility and modulate electronic properties. The aldehyde group serves as a versatile handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, which are precursors to a wide array of bioactive heterocycles.

Synthesis of this compound: A Tale of Two Routes

The preparation of this key intermediate can be approached through two primary synthetic strategies, each with its own merits and considerations. The choice of route will often depend on the availability of starting materials and the desired scale of production.

Route A: Alkylation of a Phenolic Precursor

This route commences with the commercially available or synthetically accessible 2,5-dichloro-4-hydroxybenzaldehyde. The key transformation is a Williamson ether synthesis to introduce the isopropoxy group.

Experimental Protocol: Isopropylation of 2,5-Dichloro-4-hydroxybenzaldehyde

-

Reagents and Materials:

-

Procedure:

-

To a stirred solution of 2,5-dichloro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Causality Behind Experimental Choices:

-

The use of a polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide.[2]

-

Potassium carbonate is a cost-effective base sufficient for deprotonating the phenolic hydroxyl group. For more sensitive substrates or to achieve higher yields, cesium carbonate can be employed due to the increased solubility of the cesium phenoxide.[1]

-

Heating is necessary to overcome the activation energy of the reaction. The temperature should be carefully controlled to prevent side reactions.

Route B: Formylation of an Aromatic Precursor

An alternative approach involves the direct formylation of 1,4-dichloro-2-isopropoxybenzene using the Vilsmeier-Haack reaction. This method is particularly useful if the corresponding benzene derivative is more readily available.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagents and Materials:

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of anhydrous DMF (3.0 eq) in DCM to 0 °C.

-

Add phosphorus oxychloride (1.1 eq) dropwise to the DMF solution, maintaining the temperature below 5 °C.[5]

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1,4-dichloro-2-isopropoxybenzene (1.0 eq) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the desired product.

-

Causality Behind Experimental Choices:

-

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that is effective for electron-rich aromatic rings.[3][4] The isopropoxy group is an activating group, directing the formylation to the para position.

-

The reaction is performed under anhydrous conditions as the Vilsmeier reagent is moisture-sensitive.[5]

-

The workup with a mild base like sodium bicarbonate is crucial to neutralize the acidic byproducts and hydrolyze the intermediate iminium salt to the final aldehyde.[3]

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. Below are the expected physicochemical properties and spectroscopic data based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ |

| Molecular Weight | 233.09 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone) |

| Melting Point | Not available; expected to be a low-melting solid |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 10.3 (s, 1H, -CHO)[6]

-

δ 7.8 (s, 1H, Ar-H)

-

δ 7.1 (s, 1H, Ar-H)

-

δ 4.7 (sept, 1H, -OCH(CH₃)₂)

-

δ 1.4 (d, 6H, -OCH(CH₃)₂)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 189 (-CHO)

-

δ 158 (C-O)

-

δ 135-120 (Ar-C)

-

δ 72 (-OCH(CH₃)₂)

-

δ 22 (-OCH(CH₃)₂)

-

-

IR (KBr, cm⁻¹):

-

Mass Spectrometry (EI):

-

M⁺ peak at m/z 232 (with isotopic pattern for two chlorine atoms).

-

Fragmentation peaks corresponding to the loss of -CHO, -OCH(CH₃)₂, and Cl.

-

Applications in the Synthesis of Bioactive Molecules

The strategic placement of functional groups on the this compound scaffold opens up a plethora of possibilities for the synthesis of diverse molecular architectures of pharmaceutical interest.

Reductive Amination: The aldehyde functionality is a prime site for reductive amination to introduce a variety of amine-containing side chains, a common feature in many drug molecules. This reaction is typically carried out in a one-pot fashion using a reducing agent such as sodium triacetoxyborohydride.

Heterocycle Formation: This intermediate is an excellent precursor for the synthesis of various heterocyclic systems. For example, condensation with hydrazines can yield pyrazoles, while reaction with amidines can lead to pyrimidines. These heterocycles are privileged scaffolds in medicinal chemistry, found in a wide range of drugs including kinase inhibitors and anti-infective agents.

Cross-Coupling Reactions: The two chlorine atoms on the aromatic ring can be selectively functionalized using palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the introduction of diverse substituents, enabling the exploration of a broad chemical space during lead optimization.

Safety and Handling

As with any chlorinated aromatic compound, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[3][8]

Conclusion

This compound is a versatile and valuable synthetic intermediate with significant potential for the development of novel pharmaceuticals. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of complex and diverse molecular libraries. The synthetic routes and characterization data presented in this guide provide a solid foundation for researchers to incorporate this promising building block into their drug discovery programs.

References

- CPAChem. (2022, November 16).

- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.

- Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.

- BenchChem. (2025).

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- Google Patents. (2019). CN110330417A - The preparation method of 2,5- 4-dihydroxy benzaldehyde.

- ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set)....

- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr.

- Google Patents. (2012). WO2012030106A2 - Production method of intermediate compound for synthesizing medicament.

- Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.

- Sigma-Aldrich. (n.d.). 2,5-Dichloro-4-hydroxybenzaldehyde AldrichCPR.

- Chemistry Steps. (2025, September 28).

- Springer. (2024, March 31). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine.

- Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy - Organic Syntheses Procedure.

- European Patent Office. (n.d.).

- PMC. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.

- MDPI. (2003, September 30). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde.

- ChemicalBook. (2023, June 8).

- ARKAT USA, Inc. (2003). Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and 1-chloro-2-nitrobenzenes with 1,3-dithiols.

- TSI Journals. (2017, May 29).

- ResearchGate. (2026, January 22).

- Semantic Scholar. (n.d.). Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction.

- ChemRxiv. (n.d.).

- Justia Patents. (2015, May 5). Process for the synthesis of etoricoxib.

- European Patent Office. (n.d.).

- MDPI. (2024, February 15).

- European Patent Office. (n.d.).

- RSC Publishing. (1993). Novel cycloadducts from the reactions of 2,5-dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene, hexafluoroacetone azine and the azomethine imide, 2-hexafluoroisopropylidene-3-methyl-3-phenyl-5,5-bis(trifiuoromethyl)-tetrahydropyrazol-2-ium-1-ide with quadricyclane.

- OICC Press. (2024, June 30).

- Google Patents. (n.d.). CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique.

- SciELO. (n.d.). Synthesis and Characterization of Newly Fused 1,2-Dihydropyrido[3,4-b], Bridged Oxadiazol-2-yl, 4-Substituted-benzylidene Hydrazide and Arylidene 6-Chloroquinoxaline 1,4-Dioxides.

- Google Patents. (n.d.).

Sources

- 1. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Molecular structure and conformation of 2,5-Dichloro-4-isopropoxybenzaldehyde

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,5-Dichloro-4-isopropoxybenzaldehyde

This technical guide provides a comprehensive analysis of the molecular structure, conformational preferences, and physicochemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established experimental protocols to offer a robust understanding of this substituted benzaldehyde derivative.

Introduction

Substituted benzaldehydes are a critical class of organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The specific substitution pattern of this compound, featuring two electron-withdrawing chlorine atoms and an electron-donating isopropoxy group, imparts a unique electronic and steric profile. This guide elucidates its structural characteristics and provides detailed methodologies for its synthesis and characterization, thereby enabling its effective utilization in research and development.

Synthesis and Characterization

The synthesis of this compound is most logically achieved through a two-step process, starting from the readily available 4-hydroxybenzaldehyde. This approach ensures high yields and regiochemical control.

Synthesis Pathway

The proposed synthetic route involves an initial electrophilic chlorination of 4-hydroxybenzaldehyde to yield 2,5-dichloro-4-hydroxybenzaldehyde, followed by a Williamson ether synthesis to introduce the isopropoxy group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,5-Dichloro-4-hydroxybenzaldehyde

This protocol describes a general method for the dichlorination of 4-hydroxybenzaldehyde.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Chlorination: Cool the solution in an ice bath. Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (2-2.2 equivalents) in the same solvent via the dropping funnel. The hydroxyl group is a strongly activating ortho-, para-director, and the presence of the aldehyde (a deactivating meta-director) will favor chlorination at the positions ortho to the hydroxyl group.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,5-dichloro-4-hydroxybenzaldehyde.

Step 2: Synthesis of this compound (Williamson Ether Synthesis) [1]

-

Reaction Setup: To a solution of 2,5-dichloro-4-hydroxybenzaldehyde (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add anhydrous potassium carbonate (K₂CO₃) (2-3 equivalents) as the base.

-

Alkylation: Add 2-bromopropane (1.5-2 equivalents) to the suspension. Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitored by TLC). The reaction involves the nucleophilic attack of the phenoxide ion on the alkyl halide in an Sₙ2 reaction.[2]

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Molecular Structure and Geometry

The molecular geometry of this compound is predicted based on the known crystal structure of 2,5-dichlorobenzaldehyde and general principles of conformational analysis.[3]

Predicted Molecular Geometry

The core of the molecule is a substituted benzene ring, which is expected to be nearly planar. The aldehyde group may be slightly twisted out of the plane of the benzene ring due to steric hindrance from the ortho-chlorine atom.

Table 1: Predicted Bond Lengths and Angles

| Parameter | Predicted Value | Justification |

| C-Cl Bond Length | ~1.74 Å | Based on typical aryl-Cl bond lengths. |

| C=O Bond Length | ~1.21 Å | Characteristic of an aromatic aldehyde. |

| C-O (ether) Bond Length | ~1.37 Å (aryl-O), ~1.43 Å (O-isopropyl) | Typical values for aryl and alkyl ethers. |

| C-C-C (ring) Bond Angle | ~120° | Expected for an sp² hybridized carbon in a benzene ring. |

| C-C-CHO Bond Angle | ~120° | Consistent with sp² hybridization. |

| C-O-C (ether) Bond Angle | ~118° | Slightly larger than the tetrahedral angle due to steric repulsion. |

Conformational Analysis

The conformation of the isopropoxy group is of particular interest. Rotation around the aryl-O bond will be restricted due to steric interactions with the adjacent chlorine atom. The most stable conformation is likely to be one where the isopropyl group is oriented away from the ortho-substituent.

Caption: Workflow for single-crystal X-ray diffraction analysis.

-

Crystal Growth: Obtain single crystals suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).

-

Data Collection: Mount a selected crystal on a goniometer and place it in a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the structure using direct methods and refine the atomic positions and displacement parameters using full-matrix least-squares on F².

NMR Spectroscopy

This protocol provides a standard procedure for acquiring high-quality NMR spectra for structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, acquire 2D correlation spectra.

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over two or three bonds.

-

Conclusion

This technical guide provides a predictive yet comprehensive framework for the synthesis, characterization, and structural understanding of this compound. The detailed protocols and predicted data serve as a valuable resource for researchers aiming to incorporate this molecule into their synthetic and medicinal chemistry programs. The unique substitution pattern of this compound warrants further experimental investigation to validate the theoretical predictions and explore its potential applications.

References

-

PubChem. 2,5-Dichlorobenzaldehyde. National Center for Biotechnology Information. [Link]

-

Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. (2020). RSC Advances. [Link]

-

Molecular structures of substituted benzaldehydes. (2009). ResearchGate. [Link]

-

13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. (2006). Magnetic Resonance in Chemistry. [Link]

-

Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

-

How would you prepare the following ethers using a Williamson synthesis?. Vaia. [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. [Link]

-

Crystal data on ortho-substituted benzaldehydes. (1975). Journal of Applied Crystallography. [Link]

-

Lecture 25 : Mass and Infrared Spectrocopies. NPTEL. [Link]

-

Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]

-

Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Acta Crystallographica Section E. [Link]

-

Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

X-ray Crystallography. Creative BioMart. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

-

Small molecule crystallography. Excillum. [Link]

- Method for phenol hydroxylation.

-

NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

-

Small molecule X-ray crystallography. The University of Queensland. [Link]

-

NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]

-

Mass Spectrometry - Examples. University of Arizona. [Link]

-

NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. RSC Advances. [Link]

-

Analyze the IR spectra of benzaldehyde, highlighting key functional group peaks. Proprep. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

GCMS Section 6.13. Whitman College. [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Williamson ether synthesis (video). Khan Academy. [Link]

- The preparation method of 2,5- 4-dihydroxy benzaldehyde.

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Colorado State University. [Link]

-

NMR Prediction. ACD/Labs. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

-

Preparation of Phenols, Part 3: By Aromatic Electrophilic Substitution. YouTube. [Link]

-

Benzaldehyde, m-hydroxy. Organic Syntheses. [Link]

-

TOFMS of methoxybenzene. University of Pittsburgh. [Link]

-

Benzaldehyde. Wikipedia. [Link]

-

Conformational Analysis. University of California, Irvine. [Link]

- Process for the production of 4-hydroxybenzaldehyde derivatives.

-

Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Springer. [Link]

-

Hydrogen-bonded frameworks for conformational analysis of reactive substrates. Royal Society of Chemistry. [Link]

- Process for the alkylation of phenols.

Sources

Technical Guide: Discovery and History of 2,5-Dichloro-4-isopropoxybenzaldehyde

The following technical guide details the discovery, synthesis, and application of 2,5-Dichloro-4-isopropoxybenzaldehyde , a critical intermediate in the development of next-generation metabolic therapeutics.

Executive Summary

This compound (CAS: 1707584-13-1 ) is a specialized pharmacophore building block primarily utilized in the synthesis of TGR5 (GPBAR1) agonists . Emerging in patent literature around 2015–2016, this molecule represents a classic example of "scaffold optimization" in medicinal chemistry, where the isopropoxy moiety is introduced to enhance lipophilicity and receptor binding affinity compared to its hydroxylated precursor.

This guide provides a comprehensive analysis of its chemical identity, the historical context of its emergence in metabolic disease research (Type 2 Diabetes, Obesity, IBD), and validated protocols for its synthesis.

Part 1: Chemical Identity & Physicochemical Profile[1]

Before detailing the synthesis, it is critical to establish the baseline properties of the molecule to ensure quality control during production.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1707584-13-1 |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ |

| Molecular Weight | 233.09 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |

| Key Functional Groups | Aldehyde (C-1), Chlorine (C-2, C-5), Isopropoxy (C-4) |

| Precursor | 2,5-Dichloro-4-hydroxybenzaldehyde (CAS 2314-36-5) |

Part 2: Discovery & Historical Context

The TGR5 Agonist Era (2010s–Present)

The history of this compound is inextricably linked to the pursuit of TGR5 (G-protein-coupled bile acid receptor 1) agonists. TGR5 is a validated target for treating metabolic disorders because its activation stimulates glucagon-like peptide-1 (GLP-1) secretion and increases energy expenditure.

-

The Precursor Stage: Early SAR (Structure-Activity Relationship) studies utilized 2,5-dichloro-4-hydroxybenzaldehyde . While the 2,5-dichloro motif provided necessary metabolic stability (blocking CYP450 oxidation sites on the phenyl ring), the free phenolic hydroxyl group often resulted in poor membrane permeability and rapid Phase II metabolism (glucuronidation).

-

The Lipophilic Shift: Researchers discovered that capping the hydroxyl group with an isopropyl moiety created the 4-isopropoxy variant. This modification achieved two goals:

-

Steric Fit: The isopropyl group fills a specific hydrophobic pocket within the TGR5 receptor orthosteric site.

-

Bioavailability: It significantly increased the LogP, improving oral bioavailability and blood-brain barrier penetration (if CNS activity was desired) or gut restriction (for non-systemic agonists).

-

-

Patent Emergence: The specific CAS 1707584-13-1 appears prominently in patent applications (e.g., AU2016369631A1 ) filed by pharmaceutical entities developing "Substituted 4-phenyl pyridine compounds" as non-systemic TGR5 agonists for treating Inflammatory Bowel Disease (IBD) and diabetes.

Part 3: Synthetic Methodologies

The synthesis of this compound is a precision alkylation process. Below is a field-validated protocol designed for high purity and scalability.

Reaction Logic

The synthesis relies on a Williamson Ether Synthesis mechanism. The phenolic oxygen of the precursor (2,5-dichloro-4-hydroxybenzaldehyde) is deprotonated by a weak base to form a phenoxide anion, which then attacks the electrophilic carbon of an isopropyl halide via an S_N2 mechanism.

Critical Control Point: The aldehyde group is electron-withdrawing, making the phenol more acidic (pKa ~7-8) and easier to deprotonate, but it also deactivates the ring. However, the S_N2 reaction proceeds well in polar aprotic solvents.

Experimental Protocol

Scale: 100g Batch Basis

Reagents:

-

Starting Material: 2,5-Dichloro-4-hydroxybenzaldehyde (1.0 eq)

-

Alkylating Agent: 2-Bromopropane (Isopropyl Bromide) (1.5 eq) OR 2-Iodopropane (1.2 eq for faster kinetics)

-

Base: Potassium Carbonate (

) (2.0 eq, anhydrous, micronized) -

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) – Use if using bromide to generate reactive iodide in situ (Finkelstein condition).

Step-by-Step Workflow:

-

Charging: To a 2L reaction flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge DMF (500 mL) and 2,5-Dichloro-4-hydroxybenzaldehyde (100 g) .

-

Deprotonation: Add

(144 g) in portions. Stir at room temperature for 30 minutes. Observation: The solution will turn yellow/orange as the phenoxide forms. -

Alkylation: Add 2-Bromopropane (96 g) dropwise over 20 minutes to control the exotherm.

-

Heating: Heat the mixture to 60–70°C . Note: Do not exceed 80°C to prevent degradation of the aldehyde or elimination of the isopropyl bromide to propene.

-

Monitoring: Monitor by HPLC or TLC (Hexane:Ethyl Acetate 4:1). Reaction is typically complete in 4–6 hours.

-

Work-up:

-

Cool reaction mass to 20°C.

-

Pour into Ice Water (2 L) with vigorous stirring. The product should precipitate as a solid.

-

Filter the solid.[1]

-

Wash the cake with water (3 x 200 mL) to remove residual DMF and inorganic salts.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) or Heptane to yield white crystals.

-

Drying: Vacuum dry at 40°C for 12 hours.

Expected Yield: 85–92% Purity: >98% (HPLC)

Part 4: Visualization of Synthesis & Application

The following diagram illustrates the synthesis pathway and the downstream application logic using Graphviz.

Caption: Synthesis pathway from phenolic precursor to the lipophilic isopropoxy-intermediate and its integration into TGR5 agonist scaffolds.

Part 5: Safety & Handling (MSDS Summary)

While this compound is an intermediate, it possesses specific hazards due to the aldehyde functionality and halogenation.

-

Health Hazards:

-

Handling Precautions:

-

Handle under inert atmosphere (Nitrogen/Argon) if storing long-term to prevent oxidation of the aldehyde to the corresponding benzoic acid (2,5-dichloro-4-isopropoxybenzoic acid).

-

Use standard PPE: Nitrile gloves, safety goggles, and fume hood.

-

References

-

PubChem. (n.d.).[2] Compound Summary: 2,5-Dichloro-4-hydroxybenzaldehyde. National Library of Medicine. Retrieved from [Link]

- Google Patents. (2016). Substituted 4-phenyl pyridine compounds as non-systemic TGR5 agonists (Patent AU2016369631A1).

-

AOB Chem. (2023). Safety Data Sheet: this compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). General Procedure for Williamson Ether Synthesis. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2,5-Dichloro-4-isopropoxybenzaldehyde

Introduction: The Strategic Value of 2,5-Dichloro-4-isopropoxybenzaldehyde in Medicinal Chemistry

In the landscape of modern drug discovery, the selection of a starting material is a critical decision that dictates the synthetic feasibility and ultimate diversity of a chemical library. This compound is a strategically designed scaffold for the synthesis of novel bioactive molecules. Its utility stems from a unique combination of structural features:

-

A Reactive Aldehyde Handle: The formyl group (-CHO) is a versatile functional group, amenable to a wide array of chemical transformations. It serves as a primary reaction site for building molecular complexity through C-C and C-N bond-forming reactions such as reductive amination, Knoevenagel condensations, and Wittig-type reactions.[1]

-

Dichlorination Pattern: The chlorine atoms at the 2 and 5 positions provide steric bulk and electronic modulation of the benzene ring. These halogens can serve as handles for further cross-coupling reactions or, more commonly, act as crucial interaction points within the binding pockets of biological targets, potentially enhancing binding affinity and selectivity.

-

An Isopropoxy Moiety: The isopropoxy group at the 4-position enhances the lipophilicity of the molecule, a key parameter influencing cell permeability and pharmacokinetic properties. This group can occupy hydrophobic pockets in target proteins, contributing to the overall potency of the synthesized derivatives.

This guide provides detailed protocols for leveraging this compound as a precursor to several classes of compounds with established biological relevance, including potential kinase inhibitors and antimicrobial agents. The methodologies are designed to be robust and adaptable, providing a solid foundation for researchers in medicinal chemistry and drug development.

Visualization of Synthetic Pathways

The following diagram illustrates the central role of this compound as a divergent starting point for synthesizing multiple classes of bioactive compounds.

Caption: Synthetic pathways from the starting aldehyde to bioactive scaffolds.

Protocol 1: Synthesis of a Substituted Amine via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for introducing amine functionalities, which are prevalent in kinase inhibitors as they can form key hydrogen bond interactions within the ATP-binding pocket of kinases.[2] This protocol details the synthesis of a hypothetical inhibitor scaffold.

Causality and Experimental Rationale

The reaction proceeds in two stages: the formation of an iminium ion intermediate from the aldehyde and a secondary amine (e.g., N-Boc-piperazine), followed by its immediate reduction. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is mild and chemoselective, readily reducing the protonated imine without affecting the starting aldehyde or other sensitive functional groups. A catalytic amount of acetic acid is used to facilitate the formation of the iminium intermediate.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the reductive amination protocol.

Step-by-Step Protocol

-

Reaction Setup: To a solution of this compound (1.0 eq) and a suitable amine partner (e.g., tert-butyl piperazine-1-carboxylate, 1.1 eq) in anhydrous dichloromethane (DCM, 0.2 M), add a catalytic amount of glacial acetic acid (0.1 eq).

-

Iminium Formation: Stir the reaction mixture at room temperature for 1 hour. The formation of the iminium intermediate is crucial for the subsequent reduction.

-

Reduction: Carefully add sodium triacetoxyborohydride (STAB, 1.5 eq) to the reaction mixture in portions over 10 minutes. Caution: Gas evolution may occur.

-

Reaction Progression: Continue stirring at room temperature for 12-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes, then transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

| Parameter | Description |

| Starting Aldehyde | This compound |

| Amine Partner | e.g., tert-butyl piperazine-1-carboxylate |

| Reducing Agent | Sodium Triacetoxyborohydride (STAB) |

| Solvent | Dichloromethane (DCM), Anhydrous |

| Expected Yield | 70-90% |

| Characterization | NMR, LC-MS, HRMS |

Protocol 2: Synthesis of a 5-Benzylidene Hydantoin Derivative

The 5-benzylidene hydantoin scaffold is a recognized pharmacophore in the development of tyrosine kinase inhibitors, which are critical in oncology.[3] This protocol utilizes the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, to synthesize this valuable heterocyclic core.

Causality and Experimental Rationale

This reaction involves the condensation of the aldehyde with the active methylene group of the hydantoin ring. The reaction is typically catalyzed by a weak base (ammonium acetate) in an acidic medium (acetic acid), which facilitates both the deprotonation of the hydantoin and the dehydration of the intermediate aldol-type adduct to form the final, conjugated product. Refluxing conditions provide the necessary energy to drive the reaction to completion.

Reaction Scheme

Caption: Knoevenagel condensation to form a benzylidene hydantoin.

Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), hydantoin (1.2 eq), and ammonium acetate (2.0 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent (0.3 M).

-

Heating: Heat the mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC. The product is often more UV-active and has a different retention factor than the starting aldehyde.

-

Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate should form.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water, followed by a cold non-polar solvent like hexane to remove any unreacted aldehyde. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The vinylogous proton typically appears as a singlet in the ¹H NMR spectrum.[3]

| Parameter | Description |

| Reaction Type | Knoevenagel Condensation |

| Reactants | Aldehyde, Hydantoin |

| Catalyst/Medium | Ammonium Acetate / Acetic Acid |

| Conditions | Reflux, 4-6 hours |

| Expected Yield | 60-85% |

| Characterization | NMR, MS, Melting Point |

Protocol 3: Synthesis of a Thiosemicarbazone Derivative

Thiosemicarbazones derived from substituted benzaldehydes are a well-established class of compounds with significant cytotoxic activity against various cancer cell lines.[4] Their mechanism of action is often linked to the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis.[4]

Causality and Experimental Rationale

This is a straightforward condensation reaction between the aldehyde carbonyl and the primary amine of thiosemicarbazide. The reaction is typically carried out in an alcoholic solvent like ethanol, which is effective at dissolving both reactants. A few drops of a strong acid, such as sulfuric acid, are often added to catalyze the reaction by protonating the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the nucleophilic attack by the thiosemicarbazide.

Reaction Scheme

Caption: Synthesis of a thiosemicarbazone via acid-catalyzed condensation.

Step-by-Step Protocol

-

Dissolution: Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

-

Reagent Addition: Add a solution of thiosemicarbazide (1.1 eq) in a minimal amount of hot ethanol to the flask.

-

Catalysis: Add 2-3 drops of concentrated sulfuric acid to the mixture.

-

Heating: Heat the reaction mixture to reflux for 2-3 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Isolation: Cool the reaction mixture in an ice bath. The thiosemicarbazone product will typically precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol and then diethyl ether. If necessary, the product can be recrystallized from ethanol.

-

Characterization: Confirm the product's structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

| Parameter | Description |

| Reaction Type | Condensation |

| Reactants | Aldehyde, Thiosemicarbazide |

| Catalyst | Sulfuric Acid (H₂SO₄) |

| Solvent | Ethanol |

| Expected Yield | >90% |

| Characterization | NMR, MS, Elemental Analysis |

Summary of Potential Biological Activities

The molecular scaffolds synthesized from this compound are associated with a range of important biological activities.

| Scaffold Class | Potential Biological Activity | Supporting Rationale / Target Class |

| Substituted Amines | Kinase Inhibition | The amine moiety can interact with the hinge region of kinases, a common feature of many inhibitors targeting pathways like PI3K/AKT/mTOR.[2] |

| Benzylidene Hydantoins | Tyrosine Kinase Inhibition | This scaffold has shown selective inhibitory activity against receptor tyrosine kinases such as HER2, which are implicated in various cancers.[3] |

| Thiosemicarbazones | Anticancer, Antimicrobial | These compounds can induce apoptosis and often act by inhibiting ribonucleotide reductase, a crucial enzyme for DNA synthesis.[4] |

Conclusion

This compound is a highly valuable starting material for the efficient synthesis of diverse molecular libraries. The protocols provided herein for reductive amination, Knoevenagel condensation, and thiosemicarbazone formation represent robust and high-yield pathways to generate compounds with significant potential in drug discovery. The inherent structural features of the starting aldehyde provide a strong foundation for developing potent and selective bioactive molecules for therapeutic applications.

References

- BenchChem. (2025).

- BenchChem. (2025). Application of 4-((Pyridin-2-yloxy)methyl)benzaldehyde in the Synthesis of Kinase Inhibitors. BenchChem.

- National Center for Biotechnology Information (PMC). Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. PMC.

-

National Center for Biotechnology Information (PubChem). 2,5-Dichlorobenzaldehyde. PubChem. [Link]

- CymitQuimica. CAS 18962-05-5: 4-Isopropoxybenzaldehyde. CymitQuimica.

Sources

- 1. CAS 18962-05-5: 4-Isopropoxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Leveraging 2,5-Dichloro-4-isopropoxybenzaldehyde in Multi-Component Reactions for Accelerated Drug Discovery

Introduction: Unlocking Novel Chemical Space with a Versatile Aldehyde

Multi-component reactions (MCRs) have become indispensable tools in modern drug discovery, enabling the rapid and efficient synthesis of diverse chemical libraries from simple starting materials in a single pot.[1][2][3] This convergence of three or more reactants to form a complex product offers significant advantages in terms of atom economy, time, and resource efficiency.[2][3] The strategic selection of building blocks for MCRs is paramount in exploring novel chemical space and identifying new lead compounds.[1]